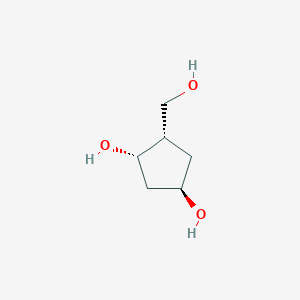
(1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol is a cyclopentane derivative with hydroxyl groups at the 1, 3, and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol can be achieved through several synthetic routes. One common method involves the reduction of a suitable precursor, such as a cyclopentane derivative with protected hydroxyl groups. The reaction conditions typically include the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent such as tetrahydrofuran (THF) or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reducing agents. The choice of solvent and reaction conditions would be optimized for scalability, cost-effectiveness, and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of cyclopentane derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like THF or ethanol.
Substitution: Tosyl chloride (TsCl) or thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of cyclopentanone or cyclopentane carboxylic acid derivatives.
Reduction: Formation of cyclopentane derivatives with fewer hydroxyl groups.
Substitution: Formation of cyclopentane derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
(1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The hydroxyl groups can form hydrogen bonds with target molecules, affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,3S)-Cyclopentane-1,3-diol: Lacks the hydroxymethyl group at the 4 position.
(2R,3R)-2,3-Butanediol: A diol with a different carbon backbone.
1,3-Butanediol: Another diol with a different structure.
Uniqueness
(1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol is unique due to the presence of three hydroxyl groups on a cyclopentane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other diols may not be suitable.
Eigenschaften
Molekularformel |
C6H12O3 |
|---|---|
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
(1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol |
InChI |
InChI=1S/C6H12O3/c7-3-4-1-5(8)2-6(4)9/h4-9H,1-3H2/t4-,5+,6-/m0/s1 |
InChI-Schlüssel |
HXUPUZHHZBLALZ-JKUQZMGJSA-N |
Isomerische SMILES |
C1[C@H](C[C@@H]([C@@H]1CO)O)O |
Kanonische SMILES |
C1C(CC(C1CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



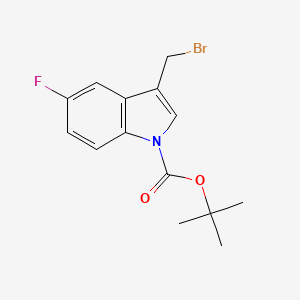
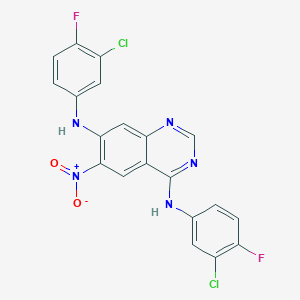
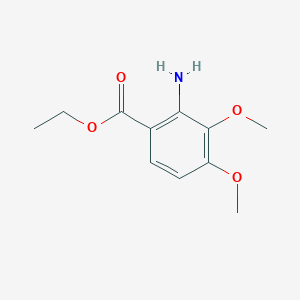
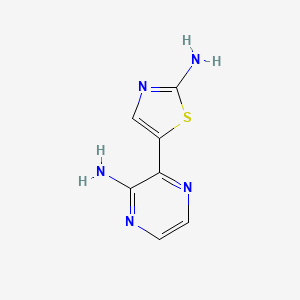

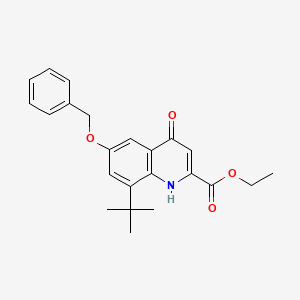
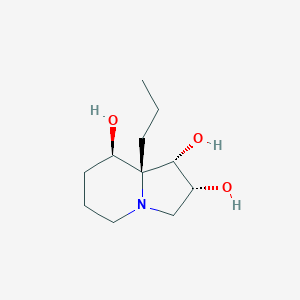
![7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B13093713.png)

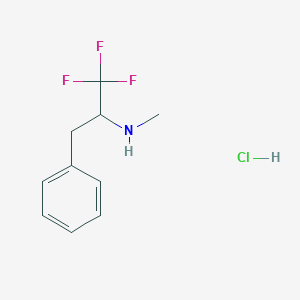

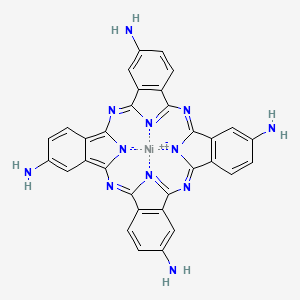
![5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B13093759.png)
